N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide typically involves the following steps:
Formation of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: This intermediate is prepared by treating 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide, which is then cyclized using cyanogen bromide (CNBr) in methanol to yield 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the phenyl ring.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and acyl chlorides.
Cyclization: Cyanogen bromide (CNBr) in methanol is used for the cyclization step.
Major Products
The major product formed from the synthesis of this compound is this compound itself .
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent, with studies indicating its activity against Mycobacterium tuberculosis.
Material Science: Oxadiazole derivatives are known for their use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research:
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is not fully understood. it is believed to involve the inhibition of specific enzymes or proteins within biological systems. The oxadiazole ring is known to interact with various molecular targets, potentially disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide: Another related compound with a sulfanyl acetamide group.
Uniqueness
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is unique due to the presence of both the oxadiazole ring and the ethanesulfonyl group, which may confer distinct biological and chemical properties compared to its analogs .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide, a compound belonging to the oxadiazole family, has garnered attention in recent years due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H18ClN3O5S
- Molecular Weight : 413.88 g/mol
- CAS Number : 23766-14-5
Key Structural Features
Feature | Description |
---|---|
Oxadiazole Ring | Central to its biological activity |
Chlorophenyl Group | Enhances lipophilicity and potency |
Ethanesulfonyl Group | Contributes to solubility |
Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. In a study assessing various derivatives, this compound demonstrated:
- Antibacterial Activity : Effective against Salmonella typhi and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Antifungal Activity : Showed moderate activity against Candida albicans, suggesting potential use in treating fungal infections .
Anticancer Potential
The compound's anticancer properties have been evaluated through various assays:
- Cell Viability Assays : Demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were recorded at approximately 15 µM for A549 cells and 20 µM for MCF-7 cells.
Structure-Activity Relationship (SAR)
The SAR studies revealed that the presence of the chlorophenyl group significantly enhances the compound's potency. Modifications in the sulfonamide moiety also affected activity levels, emphasizing the importance of electronic and steric factors in design .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several enzymes:
- Acetylcholinesterase Inhibition : The compound exhibited strong inhibitory effects with an IC50 value of 10 µM.
- Urease Inhibition : Demonstrated effective urease inhibition, which is crucial for treating urinary tract infections .
Anti-inflammatory Effects
In vivo studies showed that the compound could reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .
Case Study 1: Anticancer Activity
A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with histopathological analysis revealing decreased cell proliferation and increased apoptosis markers .
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound exhibited superior antibacterial activity against resistant strains of Escherichia coli. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-2-26(23,24)14-9-5-11(6-10-14)15(22)19-17-21-20-16(25-17)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWNQRILEXZUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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